
Methyl 8-hydroxydeca-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-hydroxydeca-2,4-dienoate is an organic compound with a unique structure characterized by a hydroxyl group and conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-hydroxydeca-2,4-dienoate can be achieved through several methods. One common approach involves the Fe-catalyzed cross-coupling of methyl-(2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide . This method is advantageous due to the low cost, availability, and high reaction rates of iron salts used in the process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic methods. The use of stable and easy-to-handle reagents, such as barium manganate (BaMnO4), is preferred to ensure efficient and safe production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-hydroxydeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogenation reactions using palladium catalysts can reduce the double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Diols: Result from hydroxylation reactions.
Alkylated Derivatives: Produced through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 8-hydroxydeca-2,4-dienoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and as a component of pheromones.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of Methyl 8-hydroxydeca-2,4-dienoate involves its interaction with molecular targets through its hydroxyl group and conjugated double bonds. These interactions can lead to various biochemical pathways, including oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2E,4Z)-deca-2,4-dienoate: A similar compound with a different substitution pattern.
Modiolin: An ethyl ester with a similar conjugated diene structure.
Uniqueness
Methyl 8-hydroxydeca-2,4-dienoate is unique due to its specific hydroxyl group placement and the conjugation of its double bonds, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
138110-89-1 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
methyl 8-hydroxydeca-2,4-dienoate |
InChI |
InChI=1S/C11H18O3/c1-3-10(12)8-6-4-5-7-9-11(13)14-2/h4-5,7,9-10,12H,3,6,8H2,1-2H3 |
InChI-Schlüssel |
VHUPRYBISKUNEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC=CC=CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
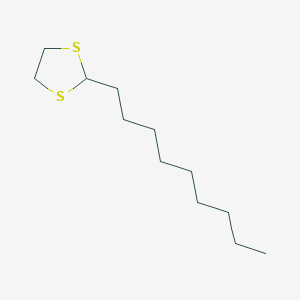
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)

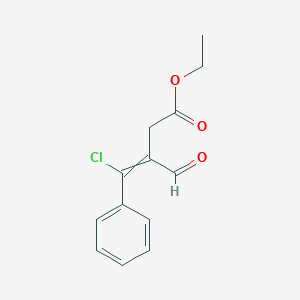
![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
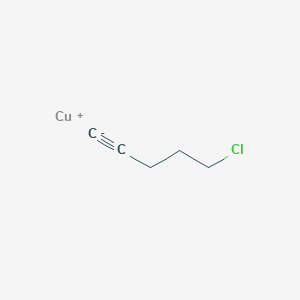
![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
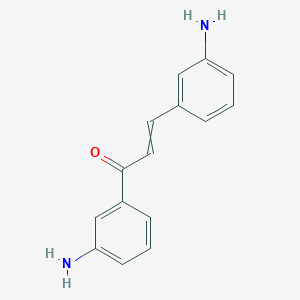
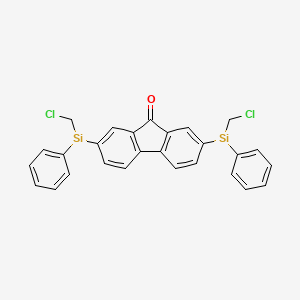
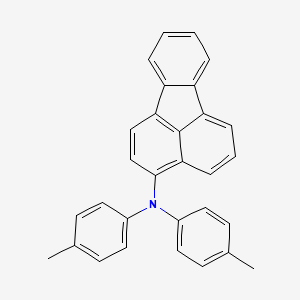
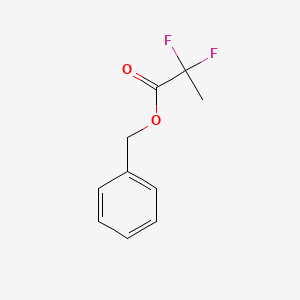
![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
